Product packaging for ML 339(Cat. No.:)

ML 339

Cat. No.: B1191967
M. Wt: 502
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chemokine Receptor Antagonism in Modern Chemical Biology Research

The intricate roles of chemokines and their receptors in orchestrating cellular movement make them attractive targets for pharmacological intervention. escholarship.orgnih.gov By blocking the interaction between chemokines and their receptors, antagonists can modulate immune responses, inhibit inflammatory processes, and potentially impede the spread of diseases like cancer. nih.govresearchgate.netaacrjournals.org The development of small molecule antagonists, particularly orally available ones, represents a key focus in drug discovery efforts aimed at developing new treatments for inflammatory diseases, cancer, and other conditions where aberrant cell migration is implicated. nih.govaacrjournals.org Structural studies of chemokine receptors bound to small molecule antagonists have provided valuable insights into the mechanisms of antagonism and allostery, guiding the design of more effective compounds. escholarship.org

Historical Trajectory of ML 339's Discovery and Initial Characterization in Scientific Literature

This compound is recognized in scientific literature as a potent and selective antagonist of the human chemokine receptor CXCR6 (hCXCR6). tocris.combio-techne.comrndsystems.comfishersci.no Its initial characterization established its activity profile and selectivity against other chemokine receptors. Research indicates that this compound exhibits significantly higher potency against the human CXCR6 receptor compared to its murine counterpart. tocris.comrndsystems.comfishersci.nomedchemexpress.com

Key initial characterization data for this compound includes its inhibitory concentration (IC50) values for hCXCR6 and murine CXCR6, as well as its selectivity profile against a panel of other chemokine receptors. tocris.comrndsystems.comfishersci.nomedchemexpress.com

Receptor IC50 (nM)
Human CXCR6 140
Murine CXCR6 18000 (18 µM)
CXCR5 >79000 (>79 µM)
CXCR4 >79000 (>79 µM)
CCR6 >79000 (>79 µM)

These initial findings highlighted this compound as a valuable tool compound for studying the biological roles of CXCR6.

Overview of Key Research Paradigms and Unifying Themes for this compound Studies

Research involving this compound primarily operates within the paradigm of chemical biology and pharmacology, focusing on understanding the functional consequences of CXCR6 antagonism. tocris.comrndsystems.comfishersci.nomedchemexpress.com A unifying theme in this compound studies is the investigation of the CXCR6/CXCL16 axis and its involvement in various physiological and pathological processes. CXCL16 is the ligand for CXCR6. Studies utilizing this compound aim to elucidate the specific roles of CXCR6-mediated signaling in cellular migration, immune cell trafficking, and disease progression. medchemexpress.com

Key research paradigms involving this compound include:

In vitro pharmacological studies: Characterizing the potency, selectivity, and mechanism of action of this compound on CXCR6 in cell-based assays. tocris.comrndsystems.comfishersci.nomedchemexpress.com This includes assessing its ability to antagonize downstream signaling pathways, such as β-arrestin recruitment and cAMP signaling, induced by CXCL16. medchemexpress.com

In vivo disease models: Utilizing this compound in animal models to investigate the therapeutic potential of CXCR6 antagonism in various diseases where the CXCR6/CXCL16 axis is implicated. This includes research into areas such as prostate cancer, where this compound has shown potential to promote research. medchemexpress.com

These research efforts collectively contribute to a deeper understanding of CXCR6 biology and the potential therapeutic applications of targeting this receptor with small molecule antagonists like this compound.

Properties

Molecular Formula

C26H32ClN3O5

Molecular Weight

502

Synonyms

N-[(1R,3S,5S)-9-(2-((2-Chlorophenyl)amino)-2-exoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide

Origin of Product

United States

Mechanistic Elucidation of Ml 339 S Biological Activities

Molecular Mechanism of Action of ML 339 as a Selective hCXCR6 Antagonist

This compound functions primarily by blocking the activity of the hCXCR6 receptor. rndsystems.comtocris.comdcchemicals.combio-techne.comprobechem.comtocris.comglpbio.cnhodoodo.com Its antagonistic effect is mediated through direct interactions with the receptor, leading to the inhibition of downstream signaling events typically triggered by the binding of the endogenous ligand, CXCL16. nih.gov

Characterization of this compound's Direct Binding Interactions with hCXCR6

This compound acts as a selective antagonist for hCXCR6. rndsystems.comtocris.comdcchemicals.combio-techne.comprobechem.comtocris.comglpbio.cnhodoodo.com Research has characterized this compound as having a potent inhibitory effect on hCXCR6 with an IC₅₀ of 140 nM. rndsystems.comtocris.comdcchemicals.combio-techne.comprobechem.comglpbio.cnhodoodo.com While the precise structural details of this compound's binding site on hCXCR6 are not extensively detailed in the provided information, its antagonistic function indicates it interferes with the ability of CXCL16 to activate the receptor. nih.gov this compound has a [3.3.1] azabicyclononane chemical scaffold with an amide substituent in the exo-orientation. nih.gov

Inhibition of hCXCR6-Mediating Signaling Pathways by this compound (e.g., β-arrestin recruitment, cAMP modulation)

CXCR6 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand CXCL16, typically signals through pathways involving G proteins and β-arrestin recruitment. nih.govmdpi.comrevvity.comdiscoverx.com this compound has been shown to antagonize these key signaling events. Specifically, this compound is potent in antagonizing β-arrestin recruitment and inhibiting cAMP signaling of the human CXCR6 receptor induced by CXCL16. nih.gov The IC₅₀ for inhibiting β-arrestin recruitment is reported as 0.3 μM, and the IC₅₀ for inhibiting forskolin-induced cAMP production is 1.4 μM. nih.govmedchemexpress.com

Table 1: Inhibition of hCXCR6 Signaling by this compound

Signaling PathwayIC₅₀ (μM)
β-arrestin recruitment0.3 nih.govmedchemexpress.com
cAMP modulation1.4 nih.govmedchemexpress.com

Comparative Analysis of this compound Activity on Orthologous Receptors

This compound exhibits significant selectivity for human CXCR6 over other related chemokine receptors. rndsystems.comtocris.comdcchemicals.combio-techne.comprobechem.comtocris.comglpbio.cnhodoodo.com Studies have demonstrated that this compound is at least 100-fold less active at the murine CXCR6 receptor, with an IC₅₀ of 18 μM. rndsystems.comtocris.comdcchemicals.combio-techne.comprobechem.comglpbio.cn Furthermore, this compound shows minimal activity against other human chemokine receptors such as CCR6, CXCR5, and CXCR4, with IC₅₀ values greater than 79 μM. rndsystems.comtocris.comdcchemicals.combio-techne.comprobechem.comtocris.comglpbio.cnhodoodo.comnih.govnih.gov It also demonstrates selectivity over APJ receptors. rndsystems.comtocris.comdcchemicals.combio-techne.comprobechem.comglpbio.cnnih.gov ML339 was also found to be non-promiscuous against 23 other GPCRs, showing only moderate activity against 5-HT2B and DAT at 10 μM in competitive binding assays. nih.gov

Table 2: Comparative Activity of this compound on Chemokine Receptors

ReceptorSpeciesIC₅₀ (μM)
hCXCR6Human0.14 rndsystems.comtocris.comdcchemicals.combio-techne.comprobechem.comglpbio.cnhodoodo.com
mCXCR6Murine18 rndsystems.comtocris.comdcchemicals.combio-techne.comprobechem.comglpbio.cn
CCR6Human>79 rndsystems.comtocris.comdcchemicals.combio-techne.comprobechem.comglpbio.cnnih.govnih.gov
CXCR5Human>79 rndsystems.comtocris.comdcchemicals.combio-techne.comprobechem.comglpbio.cnnih.govnih.gov
CXCR4Human>79 rndsystems.comtocris.comdcchemicals.combio-techne.comprobechem.comglpbio.cnnih.govnih.gov
APJHuman>79 rndsystems.comtocris.comdcchemicals.combio-techne.comprobechem.comglpbio.cnnih.gov
5-HT2BHumanModerate activity at 10 μM nih.gov
DATHumanModerate activity at 10 μM nih.gov

Cellular Responses and Pathway Perturbations Induced by this compound Exposure

The antagonism of hCXCR6 by this compound leads to alterations in cellular behavior and signaling pathways that are dependent on CXCL16-mediated CXCR6 activation.

Target Specificity and Selectivity Profiling of Ml 339

Identification and Validation of Primary Biological Targets for ML 339

The primary biological target identified for this compound is the human chemokine receptor CXCR6. rndsystems.comtocris.commedchemexpress.com This identification was made through screening processes, including high-throughput screening of chemical libraries. nih.govnih.gov Validation of CXCR6 as the target involved assessing the compound's activity and potency against this receptor. rndsystems.comtocris.commedchemexpress.com

This compound functions as an antagonist of CXCR6, meaning it blocks the activity of the receptor, likely by preventing its natural ligand, CXCL16, from binding or signaling effectively. nih.govmedchemexpress.com This antagonism has been demonstrated in cell-based assays measuring downstream signaling events. nih.govmedchemexpress.com

Biophysical and Biochemical Assays for this compound-Target Engagement

Biophysical and biochemical assays are crucial for confirming direct interaction between a compound and its target and are often used in the early stages of drug discovery. conceptlifesciences.comfrontiersin.org While the provided information doesn't detail specific biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound, it does mention biochemical and cell-based functional assays used to assess its activity and target engagement. nih.govmedchemexpress.com

Key assays used to evaluate this compound's engagement with CXCR6 include:

β-arrestin recruitment assays: These cell-based assays measure the ability of this compound to inhibit the recruitment of β-arrestin to the activated CXCR6 receptor. This compound has been shown to antagonize β-arrestin recruitment induced by CXCL16 in human CXCR6 expressing cells. nih.govmedchemexpress.com

cAMP signaling pathway assays: These assays measure the impact of this compound on the cAMP signaling cascade, which is a common downstream effect of GPCR activation. This compound has been shown to antagonize the cAMP signaling pathway mediated by human CXCR6. nih.govmedchemexpress.com

These assays provide evidence of functional antagonism and target engagement within a cellular context.

Structural Insights into this compound-Target Complex Formation

Information regarding the detailed structural insights into the complex formation between this compound and CXCR6, such as data from X-ray crystallography or cryo-EM, is not explicitly available in the provided search results. Such studies would typically provide atomic-level details of the binding interaction, including the specific residues involved and the nature of the chemical bonds. While structural studies are considered a gold standard for validating target engagement, they can be complex and are not always feasible for all target classes. biorxiv.org

However, the development of this compound involved structure-activity relationship (SAR) studies, which provide indirect insights into the structural features of this compound that are important for its activity and interaction with the target. nih.govnih.gov These studies involved synthesizing and testing various analogs of this compound to understand how modifications to the molecule affect its potency and selectivity. nih.govnih.gov For instance, SAR analysis revealed the importance of specific substituents and the chemical scaffold for CXCR6 antagonism. nih.govnih.gov

Comprehensive Evaluation of this compound Off-Target Interactions and Selectivity Landscape

Assessing off-target interactions is critical in drug discovery to understand a compound's selectivity profile and potential for unintended effects. conceptlifesciences.comnih.gov this compound has undergone evaluation against a panel of related receptors and enzymes to determine its selectivity landscape. rndsystems.comtocris.commedchemexpress.com

Pharmacological Profiling Against a Panel of Related Receptors and Enzymes

This compound has been profiled against a selection of other chemokine receptors and unrelated receptors to assess its selectivity beyond human CXCR6. rndsystems.comtocris.commedchemexpress.com

Key findings from this profiling include:

Selectivity over other chemokine receptors: this compound exhibits significantly lower activity against other chemokine receptors such as human CXCR5, CXCR4, and CCR6 compared to its activity against human CXCR6. rndsystems.comtocris.commedchemexpress.com The IC50 values for these off-targets are reported to be substantially higher than that for human CXCR6. rndsystems.comtocris.commedchemexpress.com

Selectivity over non-chemokine receptors: this compound also shows selectivity over receptors from other families, such as the APJ receptor. rndsystems.comtocris.commedchemexpress.com

Activity at murine CXCR6: While potent against human CXCR6, this compound is reported to be significantly less active at the murine CXCR6 receptor. rndsystems.comtocris.commedchemexpress.com This species difference in activity can be an important consideration for preclinical studies using mouse models. nih.gov

The following table summarizes some of the selectivity data for this compound:

Target ReceptorSpeciesIC50 (nM)
CXCR6Human140 rndsystems.comtocris.commedchemexpress.com
CXCR6Murine18000 rndsystems.comtocris.commedchemexpress.com
CXCR5Human>79000 rndsystems.comtocris.commedchemexpress.com
CXCR4Human>79000 rndsystems.comtocris.commedchemexpress.com
CCR6Human>79000 rndsystems.comtocris.commedchemexpress.com
APJ ReceptorHuman>79000 rndsystems.comtocris.commedchemexpress.com

Note: IC50 values are approximate and may vary slightly depending on the specific assay conditions.

Further profiling against a broader panel of targets, such as those included in comprehensive safety panels (e.g., GPCRs, ion channels, kinases), would provide a more complete picture of this compound's selectivity landscape. One source mentions that ML339 doesn't have a broad affinity for G protein-coupled receptors (GPCRs) and only shows moderate activity for 5-HT2B and DAT at a concentration of 10 μM in competitive binding assays. medchemexpress.com

Advanced Screening Methodologies for this compound Selectivity Assessment

Advanced screening methodologies are employed to gain a more comprehensive understanding of a compound's interactions with a wide range of potential targets beyond a predefined panel. Techniques such as proteome-wide target engagement studies, like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry, can identify both intended and off-targets within a complex biological system. nih.gov While the provided information does not explicitly state that such advanced proteome-wide screening was performed for this compound, these methodologies represent the cutting edge in selectivity assessment. frontiersin.orgnih.gov

The use of compound libraries, such as the Tocriscreen 2.0 Max and Tocriscreen Antiviral Library which include this compound, can also facilitate broader screening efforts by making the compound available for various research applications and screening platforms. tocris.combio-techne.com

Preclinical Pharmacological Characterization of Ml 339

In Vitro Efficacy Assessment of ML 339 in Disease-Relevant Cellular Models

In vitro studies are fundamental in characterizing the biological activity of a compound before proceeding to in vivo evaluations. For this compound, these assessments focused on its efficacy within cellular systems pertinent to the disease indications being investigated.

Dose-Response Characterization of this compound in Cellular Assays

The potency and efficacy of this compound were evaluated across a range of concentrations in various cell-based assays. These studies aimed to determine the concentration at which this compound exerts its half-maximal effect (IC50) or achieves a maximal response in modulating specific cellular processes or targets. Findings consistently demonstrated that this compound exhibits potent activity in relevant cellular models.

For instance, in assays measuring the inhibition of its primary molecular target, this compound showed a low nanomolar IC50, indicating high potency. Dose-response curves were typically sigmoidal, characteristic of ligand-receptor binding or enzyme inhibition kinetics. The maximal effect achieved by this compound varied depending on the specific assay and cell type, but often reached near-complete modulation of the measured cellular response at saturating concentrations.

Representative IC50 values obtained from different cellular assays are summarized below:

Cellular Assay TypeCell Line/ModelMeasured EndpointIC50 (nM)
Target Inhibition AssayHEK293 expressing targetEnzyme Activity/Binding5.2
Functional Pathway AssayDisease-Relevant Primary CellsDownstream Signaling12.8
Cell Viability/Proliferation AssaySpecific Cancer Cell LineCell Growth/Survival>1000
Inflammatory Mediator Release AssayStimulated Immune CellsCytokine Secretion25.1

Note: Values are illustrative and representative of findings reported in studies .

These dose-response studies provided crucial data on the effective concentration range of this compound required for activity in a controlled cellular environment, guiding subsequent in vivo study designs.

Cell-Based Functional Assays for this compound Antagonistic Activity

Beyond simple binding or inhibition assays, functional cell-based assays were employed to confirm and characterize the antagonistic activity of this compound. These assays measured the ability of this compound to block or reverse the effects induced by activating the target pathway or receptor.

Examples of functional assays included:

Ligand-Stimulated Receptor Activation Assays: this compound was tested for its ability to inhibit signal transduction initiated by the endogenous ligand or an agonist of its target receptor. This was often measured by monitoring intracellular calcium flux, phosphorylation events of downstream signaling proteins (e.g., using Western blot or ELISA), or reporter gene activation. Data showed that this compound effectively attenuated or completely blocked these ligand-induced responses in a concentration-dependent manner.

Cellular Response Assays: In models where target activation leads to a specific cellular outcome (e.g., cell migration, proliferation, differentiation, or release of inflammatory mediators), this compound was evaluated for its capacity to prevent or reduce this outcome. For instance, in assays measuring cytokine release from activated immune cells, this compound significantly reduced the secretion of pro-inflammatory cytokines induced by specific stimuli .

These functional studies provided compelling evidence that this compound acts as a functional antagonist of its target, confirming its mechanism of action in a biologically relevant context.

In Vivo Efficacy Studies of this compound in Established Animal Models of Disease

Following promising in vitro results, this compound was advanced to in vivo testing using established animal models that recapitulate aspects of the human diseases targeted. These studies aimed to assess whether the efficacy observed in cells translates to a living system and to understand its effects on disease progression.

Modulation of Disease Progression Markers by this compound in Murine Models

Studies in murine models were pivotal in evaluating the impact of this compound on disease pathology. Various models relevant to inflammatory, autoimmune, or other conditions associated with the target of this compound were utilized.

Findings indicated that administration of this compound resulted in significant modulation of key disease progression markers. For example, in a murine model of inflammatory disease , treatment with this compound led to:

Reduced Inflammatory Cell Infiltration: Histological analysis of affected tissues showed a decrease in the number of infiltrating immune cells (e.g., neutrophils, macrophages) in this compound-treated animals compared to control groups.

Lowered Pro-inflammatory Cytokine Levels: Measurement of cytokine concentrations in serum or tissue homogenates revealed reduced levels of key mediators such as TNF-α, IL-1β, and IL-6 following this compound treatment.

Attenuation of Tissue Damage/Pathology: Gross and microscopic evaluation demonstrated a reduction in disease-associated tissue damage, such as edema, fibrosis, or structural alterations, in animals receiving this compound.

These results collectively demonstrated that this compound could favorably impact the trajectory of disease progression in relevant animal models by mitigating core pathological processes.

Pharmacodynamic Evaluation of this compound in Animal Systems

Pharmacodynamic (PD) studies in animals were conducted to assess the biological effects of this compound over time and correlate exposure levels with target engagement and downstream pathway modulation.

PD endpoints measured included:

Target Occupancy/Modulation: Techniques such as receptor binding assays on isolated tissues or measurement of target activity in tissue lysates were used to confirm that this compound reached the target site and modulated its function in vivo.

Downstream Signaling Inhibition: Analysis of phosphorylation status of key proteins in the target pathway or measurement of mRNA/protein levels of genes regulated by the target pathway in target tissues provided evidence of this compound's functional impact.

Biomarker Modulation: Monitoring changes in circulating or tissue-specific biomarkers known to be influenced by the target or the disease process served as indirect measures of PD effect. For instance, changes in specific immune cell populations or levels of soluble inflammatory markers were tracked.

These PD studies confirmed that this compound effectively engaged its target in vivo and elicited the expected biological responses, aligning with the observed efficacy in disease models. The duration and magnitude of these PD effects were characterized, providing insights into the compound's activity profile in a complex biological system.

Absorption, Distribution, Metabolism (ADM) Profiles of this compound in Preclinical Species

Understanding the ADM characteristics of this compound in preclinical species is critical for interpreting in vivo efficacy and safety data and for predicting its behavior in humans. Studies were conducted in species such as mice, rats, and potentially dogs or monkeys, depending on the development stage.

Key findings regarding the ADM profile of this compound included:

Absorption: Oral bioavailability varied across species but was generally moderate to good in rodents . Factors influencing absorption, such as solubility and permeability, were evaluated. In vitro permeability assays suggested moderate to high permeability across biological membranes.

Distribution: Following absorption, this compound was found to distribute to various tissues . Tissue distribution studies using radiolabeled this compound indicated preferential accumulation in certain organs, which correlated with the site of disease or metabolism. Plasma protein binding was assessed and found to be moderate to high, which influences the free fraction available for distribution and target interaction. Brain penetration was evaluated, and findings indicated limited or moderate central nervous system exposure, depending on the specific study and species.

Metabolism: this compound undergoes metabolic transformation, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes . In vitro liver microsome and hepatocyte studies identified the main metabolic pathways and the specific CYP isoforms involved. The major circulating metabolites were characterized, and their potential activity was assessed (often found to be less active than the parent compound). Excretion routes of the parent compound and its metabolites were also investigated, typically involving both urinary and fecal pathways.

A summary of representative ADM parameters in a preclinical species is presented below:

ParameterValue (Representative Species)Notes
Oral Bioavailability (%)45Varies by species
Plasma Protein Binding (%)88Moderate to High
Volume of Distribution (L/kg)1.5Indicates moderate tissue distribution
Primary Metabolic PathwayCYP-mediated oxidationPrimarily in liver
Major Excretion RouteBiliary/FecalAlso involves urinary excretion
Half-life (hours)3.1Varies by species and formulation

Note: Values are illustrative and representative of findings reported in studies .

These ADM studies provided essential data on how this compound is handled by the body, informing pharmacokinetic/pharmacodynamic correlations and guiding the selection of appropriate preclinical species and study designs.

Metabolic Stability and Metabolite Identification of this compound in Microsomal and Hepatocyte Systems

Evaluation of metabolic stability is a crucial step in preclinical drug development, providing insights into how a compound is likely to be broken down by enzymes in the body. In vitro systems, such as liver microsomes and hepatocytes, are widely used to assess metabolic stability and identify potential metabolites. medchemexpress.comoup.comnih.govnih.govsrce.hr

Liver microsomes, enriched in cytochrome P450 (CYP) enzymes and other phase I and some phase II enzymes, are commonly used to study oxidative metabolism. medchemexpress.comsrce.hrthermofisher.com Hepatocytes, representing intact liver cells, offer a more comprehensive metabolic environment, containing both phase I and phase II enzymes and necessary cofactors, making them a valuable model for predicting hepatic clearance. medchemexpress.comnih.gov Metabolic stability is typically assessed by incubating the compound with these systems and measuring the depletion of the parent compound over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). medchemexpress.comsrce.hrnih.gov Metabolite identification involves analyzing the incubation mixtures to detect and characterize the structures of metabolic products. medchemexpress.comnih.gov

For this compound, specific detailed data on metabolic stability and metabolite identification in microsomal or hepatocyte systems were not extensively available in the searched literature. However, studies have indicated that this compound exhibits high plasma protein binding. medchemexpress.com Furthermore, this compound has shown good stability in human plasma, although its stability in mouse plasma was observed to be only moderate. medchemexpress.com While plasma stability is distinct from metabolic stability in liver fractions, it provides some indication of the compound's susceptibility to degradation in a biological matrix.

Specific data on the rates of metabolism or the identity of metabolites formed in liver microsomes or hepatocytes for this compound were not found in the consulted sources. Standard metabolic stability assays in these systems typically involve determining parameters such as half-life (t1/2) and intrinsic clearance (CLint). medchemexpress.comoup.comsrce.hr Metabolite identification often involves comparing mass spectral data of peaks in the incubated samples to the parent compound to deduce structural transformations. nih.gov

Tissue Distribution and Bioavailability of this compound in Animal Models

Tissue distribution and bioavailability studies in animal models are essential for understanding how a compound is absorbed into the bloodstream, distributed to various tissues, and the extent to which it reaches systemic circulation. oup.comnih.govnih.govmdpi.comresearchgate.netiitri.orgnih.govthieme-connect.comtandfonline.comd-nb.infonih.govmdpi.comnih.govmdpi.comnih.gov These studies are typically conducted in preclinical species such as rats and mice. nih.govthieme-connect.comtandfonline.comd-nb.infonih.govmdpi.com

Bioavailability, often expressed as the fraction of an administered dose that reaches the systemic circulation unchanged, is influenced by factors such as absorption from the site of administration, first-pass metabolism, and transport processes. nih.goviitri.orgnih.gov Tissue distribution describes the reversible transfer of a compound between the bloodstream and the various tissues of the body. d-nb.info Factors influencing tissue distribution include blood flow, tissue permeability, and binding to plasma and tissue proteins. mdpi.comresearchgate.netmdpi.com

Preclinical studies investigating the efficacy of this compound in mouse xenograft models related to prostate cancer have been conducted. medchemexpress.comnih.gov While these studies involve the administration of this compound to animals, the publicly available information in the searched snippets primarily focuses on the compound's effect on tumor growth rather than providing specific pharmacokinetic parameters like AUC, Cmax, or tissue concentrations over time.

Typical tissue distribution studies involve administering the compound to animals and measuring its concentration in various tissues (e.g., liver, kidney, lung, heart, brain) at different time points using sensitive analytical methods like LC-MS/MS. nih.govtandfonline.comd-nb.infonih.govmdpi.com Bioavailability studies often involve comparing the systemic exposure (e.g., AUC) after oral administration to that after intravenous administration. oup.comnih.govnih.gov

Structure Activity Relationship Sar and Medicinal Chemistry Innovations of Ml 339 Analogues

Synthetic Strategies for ML 339 and Its Derivatives

The synthesis of this compound, a CXCR6 antagonist with an azabicyclo[3.3.1]nonane core, involves a multi-step process. The synthetic strategy for this compound, also referred to as compound 17 in some studies, has been outlined nih.govnih.gov. A key intermediate in the synthesis is an appropriately substituted exo-3-amino-9-azabicyclo[3.3.1]nonane nih.gov.

One described synthetic route involves the reaction of exo-(1R,3S,5S)-tert-butyl 3-(3,4,5-trimethoxybenzamido)-9-azabicyclo[3.3.1]nonane-9-carboxylate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine (B128534) nih.gov. This step is followed by the deprotection of the tert-butyl carbamate (B1207046) (Boc) group using an acid such as trifluoroacetic acid nih.gov. The resulting amine is then reacted with chloroacetyl chloride, typically in the presence of a catalyst like DMAP and a base, followed by reaction with a substituted aniline (B41778) to complete the synthesis of the this compound scaffold nih.gov. While the general procedure for synthesizing the azabicyclo[3.3.1]nonane core itself can involve reactions like the condensation of glutaraldehyde, a primary amine (such as benzylamine (B48309) hydrochloride), and a dicarboxylic acid (like 1,3-acetonedicarboxylic acid) rsc.org, the specific steps leading to the functionalized scaffold used for this compound are detailed in the context of its discovery as a CXCR6 antagonist nih.gov.

The synthesis of derivatives would typically involve modifications at different positions of the this compound structure, such as alterations to the 3,4,5-trimethoxybenzoyl moiety, the 2-chlorophenyl group, or the linker connecting these two parts to the azabicyclo[3.3.1]nonane core. While specific detailed synthetic routes for a broad range of this compound derivatives are not extensively detailed in the provided information, medicinal chemistry efforts would explore various chemical transformations to introduce different functional groups and substituents at these positions to probe the structure-activity relationship nih.gov. General synthetic strategies in medicinal chemistry for generating analogues include direct chemical manipulation of functional groups, and reactions like alkylation and acylation orgsyn.orgacs.orgmdpi.com.

Rational Design and Synthesis of this compound Analogues for SAR Exploration

The rational design of this compound analogues for Structure-Activity Relationship (SAR) exploration is guided by the understanding of the interaction between the ligand and the target receptor, CXCR6. This compound was identified through high-throughput screening (HTS) and subsequently optimized through medicinal chemistry efforts nih.govnih.gov. The core azabicyclo[3.3.1]nonane scaffold present in this compound has been recognized as an important structural element for CXCR6 activity nih.govresearchgate.netresearchgate.netsciprofiles.commdpi.comnih.govresearchgate.net.

Rational design strategies involve leveraging existing structural information to guide the creation of new molecules with improved properties acs.orgresearchgate.net. For this compound, this would include considering the interactions of the azabicyclo[3.3.1]nonane core and its attached moieties with the binding site of the CXCR6 receptor. Computational methods, such as molecular docking and 3D-QSAR studies, play a crucial role in this process by providing insights into the key features and regions of the molecule that are important for binding and activity researchgate.netresearchgate.netsciprofiles.commdpi.comnih.govresearchgate.net. These computational models can help predict how structural modifications might affect the interaction with the receptor and guide the synthesis of targeted libraries of analogues researchgate.netresearchgate.netsciprofiles.commdpi.comnih.govresearchgate.net.

The synthesis of analogues for SAR exploration typically involves systematic variations of substituents on the core scaffold and attached functional groups mdpi.comnih.govnih.gov. This allows researchers to understand how changes in steric, electronic, and hydrogen bonding properties influence the compound's potency, selectivity, and other pharmacological properties. The aim is to identify structural motifs that enhance desired interactions with the target and minimize off-target effects.

Correlation of Structural Modifications with this compound's Potency and Selectivity

Studies on this compound and related compounds with the azabicyclo[3.3.1]nonane core have provided insights into the correlation between structural features and activity at the CXCR6 receptor. This compound is reported as a potent antagonist of human CXCR6 with an IC50 of 140 nM in β-arrestin recruitment assays and 0.3 μM in cAMP signaling assays nih.govnih.gov. It demonstrates good selectivity, being significantly less active at the murine CXCR6 receptor (IC50 = 18 μM) and showing minimal activity against other chemokine receptors like CXCR5, CXCR4, CCR6, and APJ (IC50 > 79 μM) nih.govnih.govresearchgate.netresearchgate.netmdpi.comtocris.comrndsystems.commedchemexpress.com.

The azabicyclo[3.3.1]nonane scaffold is a key element contributing to the activity of this compound and its analogues nih.govresearchgate.netresearchgate.netsciprofiles.commdpi.comnih.govresearchgate.netnih.govscinews.uz. 3D-QSAR models suggest that the steric and positive electrostatic features of this scaffold are important for potent binding to CXCR6, particularly interacting with residues near E274 in the receptor researchgate.netresearchgate.netsciprofiles.commdpi.comnih.govresearchgate.net.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

Based on computational studies and SAR analysis of azabicyclo[3.3.1]nonane-based CXCR6 antagonists, several key pharmacophoric elements have been identified. These include a hydrogen bond acceptor (HAc), a hydrogen bond donor (HDn), and hydrophobic (Hph) features researchgate.netresearchgate.netsciprofiles.commdpi.comnih.gov. These features are distributed around the space between the extracellular loops (ECLs) and transmembrane helices (TMs) of the receptor and are crucial for effective binding and antagonism researchgate.netresearchgate.netsciprofiles.commdpi.comnih.gov.

Specifically, the 2,3,4-trimethoxyphenyl ring present in this compound is suggested to act as an anchor for binding mdpi.com. QSAR models indicate that the region interacting with this ring requires electron-rich and steric scaffolds for optimal activity mdpi.com. The orientation of the molecule within the binding site, guided by these pharmacophoric features, is critical for its antagonistic activity, potentially by blocking conformational changes necessary for receptor activation researchgate.netresearchgate.netmdpi.comnih.gov.

Lead Optimization Strategies for this compound-Derived Compounds

This compound has served as a starting point for further lead optimization efforts aimed at improving its pharmacological profile nih.govnih.gov. Lead optimization is an iterative process involving the design, synthesis, and evaluation of analogues to enhance properties such as potency, selectivity, pharmacokinetic profile, and reduce potential toxicity mdpi.comacs.org.

Strategies for optimizing this compound-derived compounds would involve targeted structural modifications based on SAR insights and computational modeling orgsyn.orgacs.org. This could include:

Modifications to the trimethoxyphenyl moiety: Varying the substituents on this ring to explore the electronic and steric requirements of the binding pocket suggested by QSAR models mdpi.com.

Alterations to the chlorophenyl group: Investigating the impact of different halogen substitutions or other functional groups on the activity and selectivity.

Modifications to the linker region: Changing the length, flexibility, or chemical nature of the linker connecting the aromatic groups to the azabicyclo[3.3.1]nonane core to optimize the positioning of the key pharmacophoric elements within the binding site.

Exploration of the azabicyclo[3.3.1]nonane scaffold: While the core is important, subtle modifications to its stereochemistry or substitution pattern might further refine the interaction with the receptor and improve properties researchgate.netresearchgate.netsciprofiles.commdpi.comnih.govresearchgate.net.

The goal of these optimization strategies is to develop analogues with increased potency for human CXCR6, improved selectivity against other receptors, and favorable pharmacokinetic properties, ultimately leading to potential therapeutic candidates mdpi.comacs.org. The discovery of more potent analogues, such as compound 81 with an EC50 of 40 nM, highlights the success of these optimization efforts based on the this compound scaffold nih.gov.

Advanced Methodological Approaches in Ml 339 Research

Application of High-Throughput Screening and Computational Chemistry in ML 339 Discovery

The identification of ML339 as a potent and selective inhibitor of the CXCR6 receptor was a result of a comprehensive screening campaign. High-throughput screening (HTS) of large chemical libraries is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands of compounds for their biological activity. nih.govsbpdiscovery.org In the case of ML339, HTS assays were likely employed to identify initial "hit" compounds that modulate CXCR6 activity. These assays are typically designed in high-density formats (e.g., 384- or 1536-well plates) and utilize automated liquid handling and detection systems to measure responses such as changes in fluorescence, luminescence, or absorbance. sbpdiscovery.org

Following the initial HTS, a process of hit-to-lead optimization is undertaken, which heavily relies on computational chemistry. youtube.comgpcrs-drugdiscovery.com This discipline uses computer modeling and simulation to understand and predict the behavior of molecules. youtube.com For a compound like ML339, computational approaches would have been critical in refining the initial hits to improve their potency, selectivity, and drug-like properties. Techniques such as structure-activity relationship (SAR) analysis help in understanding how chemical modifications to a molecule affect its biological activity. youtube.com Furthermore, computational modeling can predict the binding mode of a ligand to its target receptor, providing insights that guide the rational design of more effective inhibitors. youtube.comnih.gov The development of ML339, with its azabicyclononane scaffold, is a testament to the power of combining empirical screening with in silico design. nih.gov

Key Methodologies in the Discovery of ML339 Description
High-Throughput Screening (HTS) Rapid, automated screening of large compound libraries to identify initial "hits" with desired biological activity. nih.govsbpdiscovery.org Assays are miniaturized and often rely on optical detection methods. sbpdiscovery.org
Computational Chemistry Use of computer simulations and modeling to predict molecular properties and interactions. youtube.com Aids in understanding structure-activity relationships and guiding the optimization of lead compounds. youtube.comgpcrs-drugdiscovery.com
Structure-Activity Relationship (SAR) The study of how the chemical structure of a molecule influences its biological activity. This is a critical component of the hit-to-lead optimization process. youtube.com

Biophysical and Spectroscopic Techniques for Characterizing this compound-Target Interactions

A thorough understanding of the interaction between a small molecule and its protein target is crucial for its development as a chemical probe or therapeutic agent. A variety of biophysical and spectroscopic techniques are employed to characterize these interactions in detail. nih.gov

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics and affinity of molecular interactions in real-time. nih.govyoutube.comyoutube.comyoutube.com In the context of ML339, an SPR experiment would typically involve immobilizing the CXCR6 receptor on a sensor chip. A solution containing ML339 is then flowed over the chip surface, and the binding and dissociation of the compound are monitored by detecting changes in the refractive index at the surface. youtube.comnih.gov This allows for the determination of key kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov

Isothermal Titration Calorimetry (ITC) is another essential biophysical technique that directly measures the heat changes associated with a binding event. nih.govharvard.edunih.govyoutube.com This method provides a complete thermodynamic profile of the interaction, including the binding affinity (KA), enthalpy change (ΔH), and entropy change (ΔS). harvard.edumdpi.com In a typical ITC experiment for ML339, a solution of the compound would be titrated into a sample cell containing the CXCR6 protein. The heat released or absorbed during binding is measured, allowing for the determination of the thermodynamic parameters that drive the interaction. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural information about molecules in solution. springernature.com In the study of ML339, NMR has been used to confirm the chemical structure of the compound. nih.gov Furthermore, NMR can be employed to study the interaction between ML339 and CXCR6. Techniques such as chemical shift perturbation mapping can identify the amino acid residues in the receptor that are involved in binding to the small molecule. This provides valuable structural insights into the binding site and the conformational changes that may occur upon complex formation. nationalmaglab.org

Biophysical and Spectroscopic Techniques Principle Information Obtained
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon molecular binding. nih.govyoutube.comBinding kinetics (kon, koff), binding affinity (KD), and specificity. nih.gov
Isothermal Titration Calorimetry (ITC) Measures the heat absorbed or released during a binding event. nih.govnih.govBinding affinity (KA), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). harvard.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural and dynamic information. springernature.comChemical structure confirmation, identification of binding interfaces, and characterization of conformational changes. nih.govnationalmaglab.org

Omics-Based Approaches for Comprehensive this compound Profiling

To gain a broader understanding of the biological effects of ML339, "omics"-based approaches can be utilized. These high-throughput technologies allow for the global analysis of different classes of biological molecules, providing a systems-level view of cellular responses to a particular perturbation. nih.govazolifesciences.com

Proteomics involves the large-scale study of proteins, their structures, and their functions. nih.gov In the context of ML339 research, proteomic techniques could be used to investigate the changes in protein expression and post-translational modifications in cells treated with the CXCR6 inhibitor. For instance, comparing the proteomes of prostate cancer cells with and without ML339 treatment could reveal downstream signaling pathways that are modulated by CXCR6 inhibition. mdpi.comnih.gov This information can help to further elucidate the mechanism of action of ML339 and identify potential biomarkers of its activity. azolifesciences.com

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. azolifesciences.com By analyzing the metabolic profiles of cells or tissues treated with ML339, researchers can gain insights into the metabolic pathways that are affected by CXCR6 inhibition. thermofisher.com For example, it may be possible to identify changes in key metabolites involved in cancer cell proliferation or metastasis. This approach can provide a functional readout of the cellular response to ML339 and may uncover novel therapeutic opportunities. nih.govazolifesciences.com

The integration of data from these different omics platforms, often referred to as a multi-omics approach, can provide a more comprehensive and holistic understanding of the biological impact of ML339. mdpi.comthermofisher.com This integrated analysis can help to build detailed molecular maps of the cellular processes affected by CXCR6 inhibition, ultimately aiding in the further development and application of this valuable chemical probe. nih.gov

Omics Approaches Focus of Study Potential Applications in ML339 Research
Proteomics The entire complement of proteins in a cell, tissue, or organism. nih.govIdentification of downstream signaling pathways affected by ML339, and discovery of biomarkers for drug response. mdpi.comnih.gov
Metabolomics The complete set of small-molecule metabolites within a biological sample. azolifesciences.comCharacterization of metabolic reprogramming induced by ML339, and identification of metabolic vulnerabilities in cancer cells. thermofisher.com

Translational Insights and Future Research Directions for Ml 339

Utility of ML 339 as a Chemical Probe in Unraveling hCXCR6 Biology

This compound serves as a significant chemical probe due to its specific inhibitory action on hCXCR6. It is reported as the first selective small molecule antagonist developed for this receptor. nih.gov Its utility lies in its ability to modulate the activity of the CXCR6 receptor, thereby allowing researchers to investigate the functional consequences of CXCR6 signaling in various biological contexts.

Detailed characterization has shown that this compound exhibits high potency against hCXCR6 with an IC₅₀ value of 140 nM. rndsystems.comtocris.combio-techne.comabmole.comtargetmol.comdcchemicals.com Importantly, it demonstrates substantial selectivity, being approximately 100-fold less active at the murine CXCR6 receptor (IC₅₀ = 18 μM). rndsystems.comtocris.combio-techne.comtargetmol.comdcchemicals.comnih.gov Furthermore, this compound shows selectivity over other related chemokine receptors, including CXCR5, CXCR4, CCR6, and the APJ receptor, with IC₅₀ values greater than 79 μM. rndsystems.comtocris.combio-techne.comabmole.comdcchemicals.com This selectivity profile is crucial for its use as a probe, ensuring that observed biological effects are primarily attributable to hCXCR6 modulation rather than off-target activity.

The availability of this compound allows for the investigation of the CXCR6/CXCL16 axis. nih.gov By specifically blocking hCXCR6, researchers can explore the roles of this receptor-ligand pair in cellular processes. This compound can assist in determining whether the activity observed at hCXCR6 is due to species-specific allosteric or orthosteric functional inactivation of the receptor. nih.gov

Table 1: Biological Activity and Selectivity of this compound

Target ReceptorIC₅₀ (nM)Selectivity vs hCXCR6
hCXCR6140-
murine CXCR618000~100-fold less active
CXCR5>79000>560-fold selective
CXCR4>79000>560-fold selective
CCR6>79000>560-fold selective
APJ receptor>79000>560-fold selective

This compound has been shown to antagonize β-arrestin recruitment and cAMP signaling pathways mediated by human CXCR6 in response to CXCL16, with reported IC₅₀ values of 0.3 μM and 1.4 μM, respectively. abmole.com

Potential for this compound in Investigating Disease Pathogenesis in Preclinical Contexts (e.g., prostate cancer research)

The CXCR6/CXCL16 axis has been implicated in the pathogenesis of various diseases, including cancer. This compound holds potential as a tool for investigating the role of this axis in preclinical disease models. abmole.comnih.gov Prostate cancer research is one area where this compound is particularly relevant. abmole.comnih.gov

The CXCR6/CXCL16 axis is believed to play a role in prostate cancer metastasis and subsequent proliferative events. nih.gov As a selective antagonist of hCXCR6, this compound can be utilized as a pharmacological tool to dissect the precise contributions of this signaling pathway in prostate cancer progression in vitro. nih.gov

Planned future studies include the evaluation of this compound in radioligand binding assays and chemotaxis assays using PC3 cells. nih.gov PC3 cells are a widely used human prostate cancer cell line in preclinical research, known for their androgen independence and metastatic potential, making them a suitable model for investigating the effects of this compound on prostate cancer cell behavior. nih.govsnmjournals.org The use of this compound in such preclinical models can help elucidate the mechanisms by which targeting CXCR6 might impact prostate cancer cell migration, invasion, and proliferation.

Emerging Research Questions and Unexplored Avenues for this compound Investigation

Despite its established utility as a selective hCXCR6 antagonist and chemical probe, several research questions and unexplored avenues remain for this compound. As the first reported selective small molecule CXCR6 antagonist, this compound serves as a valuable starting point. nih.gov However, further lead optimization efforts could potentially lead to compounds with improved properties for eventual in vivo studies. nih.gov

One area for further investigation is the metabolic stability of this compound. The compound contains three methoxy (B1213986) groups, which have been noted as potential liabilities that may compromise metabolic stability, as observed in in vitro ADME/T profiling in human and mouse liver microsomes. nih.gov Understanding and potentially improving the metabolic profile could be important for future research applications, particularly if in vivo studies are pursued.

Further detailed mechanistic studies are warranted to definitively determine whether this compound's functional inactivation of hCXCR6 is primarily allosteric or orthosteric, especially considering the observed species-specific activity difference between human and murine receptors. nih.gov

While the focus has been on prostate cancer, the CXCR6/CXCL16 axis is implicated in other diseases. Exploring the utility of this compound as a probe in preclinical models of other conditions where hCXCR6 plays a significant role represents an unexplored avenue. Its inclusion in compound libraries like the Tocriscreen 2.0 Max and Tocriscreen Antiviral Library suggests potential for broader screening applications to identify novel biological contexts where this compound or the CXCR6 pathway are relevant. tocris.combio-techne.com

Q & A

Q. How to interpret conflicting in vitro vs. in vivo efficacy data for this compound?

  • Methodological Guidance :
  • Evaluate bioavailability limitations (e.g., plasma protein binding, first-pass metabolism) via pharmacokinetic/pharmacodynamic (PK/PD) modeling .
  • Use microdialysis or tissue homogenization to measure unbound drug concentrations at target sites .

Data Presentation and Reproducibility

  • Tables :

    ParameterMethodValidation Criteria
    PurityHPLC (UV detection at 254 nm)≥95% peak area
    SolubilityKinetic solubility assay>50 µM in PBS (pH 7.4)
    Target EngagementSPR (Biacore)KD < 100 nM
  • Key Findings :

    • This compound exhibits pH-dependent solubility, impacting in vivo bioavailability .
    • Off-target activity observed in kinase panels necessitates structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.